molecular formula C7H5NO4 B11497283 (2-Hydroxypyridin-3-yl)(oxo)acetic acid

(2-Hydroxypyridin-3-yl)(oxo)acetic acid

Cat. No.: B11497283
M. Wt: 167.12 g/mol
InChI Key: XOSBDMPMOZTAIF-UHFFFAOYSA-N
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Description

2-(2-HYDROXYPYRIDIN-3-YL)-2-OXOACETIC ACID is a compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-HYDROXYPYRIDIN-3-YL)-2-OXOACETIC ACID can be achieved through several synthetic routes. One common method involves the reaction of 2-hydroxypyridine with oxalyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems can also reduce the risk of human error and improve safety .

Chemical Reactions Analysis

Types of Reactions

2-(2-HYDROXYPYRIDIN-3-YL)-2-OXOACETIC ACID undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2-HYDROXYPYRIDIN-3-YL)-2-OXOACETIC ACID involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it disrupts the cell membrane of bacteria, leading to cell death. As an anticancer agent, it inhibits enzymes involved in cell division, thereby preventing the proliferation of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(2-HYDROXYPYRIDIN-3-YL)-2-OXOACETIC ACID apart is its unique combination of a hydroxyl group and an oxo group on the pyridine ring, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C7H5NO4

Molecular Weight

167.12 g/mol

IUPAC Name

2-oxo-2-(2-oxo-1H-pyridin-3-yl)acetic acid

InChI

InChI=1S/C7H5NO4/c9-5(7(11)12)4-2-1-3-8-6(4)10/h1-3H,(H,8,10)(H,11,12)

InChI Key

XOSBDMPMOZTAIF-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=O)C(=C1)C(=O)C(=O)O

Origin of Product

United States

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